Cas no 2809-50-9 (1-Piperidinebutanenitrile,a-(1-methylethyl)-a-phenyl-)

1-Piperidinebutanenitrile,a-(1-methylethyl)-a-phenyl- structure
2809-50-9 structure
Product Name:1-Piperidinebutanenitrile,a-(1-methylethyl)-a-phenyl-
CAS No:2809-50-9
MF:C18H26N2
MW:270.412444591522
CID:282846
PubChem ID:17764
Update Time:2025-04-19

1-Piperidinebutanenitrile,a-(1-methylethyl)-a-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1-Piperidinebutanenitrile,a-(1-methylethyl)-a-phenyl-
    • 3-methyl-2-phenyl-2-(2-piperidin-1-ylethyl)butanenitrile
    • 2-isopropyl-2-phenyl-4-piperidin-1-yl-butyronitrile
    • 2-PHENYL-2-(2-PIPERIDIN-1-YLETHYL)-3-METHYLBUTANENITRILE
    • 2-Phenyl-2-(2-piperidinoethyl)-3-methylbutyronitrile
    • AC1L2AMW
    • AG-E-89926
    • BRN 1348599
    • BUTYRONITRILE, 2-PHENYL-2-(2-PIPERIDINOETHYL)-3-METHYL-
    • CTK4G0824
    • KB-231958
    • LS-48272
    • 2809-50-9
    • 3-METHYL-2-PHENYL-2-[2-(PIPERIDIN-1-YL)ETHYL]BUTANENITRILE
    • DTXSID90950823
    • Inchi: 1S/C18H26N2/c1-16(2)18(15-19,17-9-5-3-6-10-17)11-14-20-12-7-4-8-13-20/h3,5-6,9-10,16H,4,7-8,11-14H2,1-2H3
    • InChI Key: HEKDUNZUGUQWGW-UHFFFAOYSA-N
    • SMILES: N1(CCCCC1)CCC(C#N)(C1C=CC=CC=1)C(C)C

Computed Properties

  • Exact Mass: 270.20978
  • Monoisotopic Mass: 270.209599
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27
  • XLogP3: 4

Experimental Properties

  • Density: 0.99
  • Boiling Point: 408.3°Cat760mmHg
  • Flash Point: 169.3°C
  • Refractive Index: 1.52
  • PSA: 27.03
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